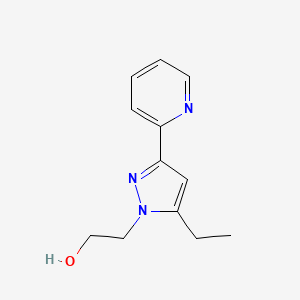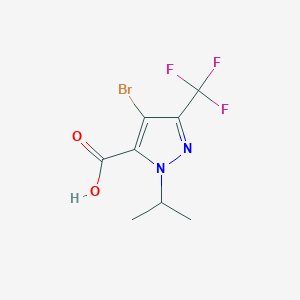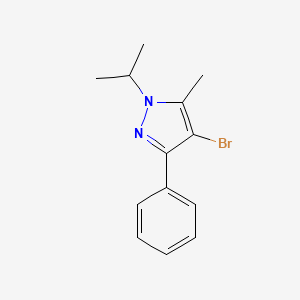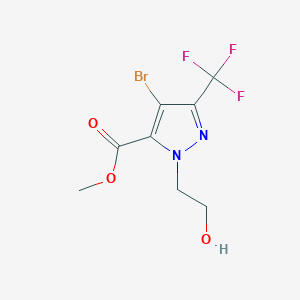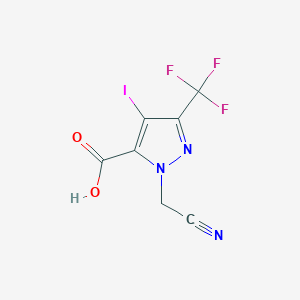
4-(azidomethyl)-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-1H-pyrazole is a chemical compound composed of an azide group, a methyl group and a pyrazole ring. It is an important intermediate in the synthesis of many biologically active compounds such as drugs, dyes, and polymers. It is also used as a building block for the synthesis of various heterocycles and as a reagent in organic synthesis. 4-(Azidomethyl)-1H-pyrazole is a versatile compound with a wide range of applications in both academic and industrial research.
Applications De Recherche Scientifique
Material Sciences: Cross-Linking in Polymers
Organic azides, including “4-(azidomethyl)-1H-pyrazole,” are known for their reactivity, which is particularly useful in material sciences for polymer cross-linking. This process alters the physical properties of polymers and enhances the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Energetic Materials: Nitrogen Release
The azide group in “4-(azidomethyl)-1H-pyrazole” can release nitrogen upon thermal activation or photolysis. This reaction is accompanied by a significant energy output, making such compounds candidates for highly energetic materials .
Synthesis of Heterocycles: Building Blocks for Pharmaceuticals
“4-(azidomethyl)-1H-pyrazole” can be used in the synthesis of various heterocycles, which are crucial building blocks in pharmaceuticals. These heterocycles include five-membered rings with one heteroatom, such as pyrroles, and those with two heteroatoms, like pyrazoles and isoxazoles .
Organic Chemistry: Catalysts in Chemoselectivity
In organic chemistry, “4-(azidomethyl)-1H-pyrazole” can be employed to study the utility of catalysts in chemoselectivity, favoring the formation of C−H and C-N bonds. This has implications for the development of new synthetic methods .
Photochemistry: Nitrene-Based Applications
The compound’s ability to generate nitrenes upon photolysis is valuable in photochemistry. Nitrenes are highly reactive intermediates that can be used in various applications, including the development of photoresists and in photolithography processes .
Coordination Chemistry: Ligand Synthesis
“4-(azidomethyl)-1H-pyrazole” can also expand the coordination capabilities of ligands in coordination chemistry. This is particularly relevant in the synthesis of complex molecules that require specific ligand properties for metal ion coordination .
Polymer Chemistry: Thermosets
In polymer chemistry, the azide group’s propensity to undergo scission reactions is used to alter the properties of thermosets. This application is crucial for developing materials with specific thermal and mechanical properties .
Bioconjugation: Labeling and Tracking
Lastly, “4-(azidomethyl)-1H-pyrazole” can be used in bioconjugation techniques for labeling and tracking molecules within biological systems. This is important for understanding biological processes and for the development of diagnostic tools .
Propriétés
IUPAC Name |
4-(azidomethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-9-8-3-4-1-6-7-2-4/h1-2H,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROPPWUPPQMFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





